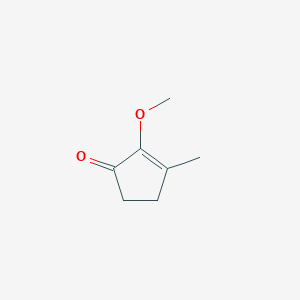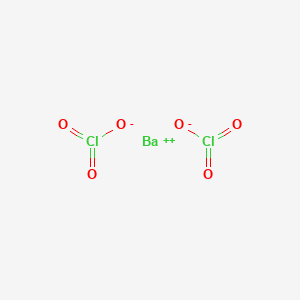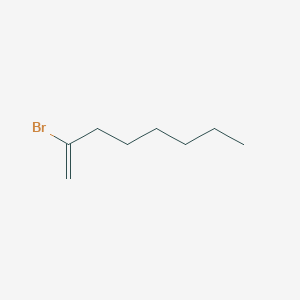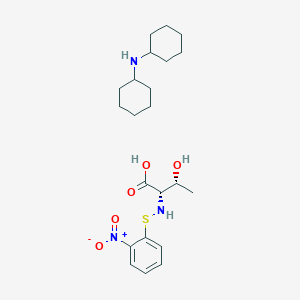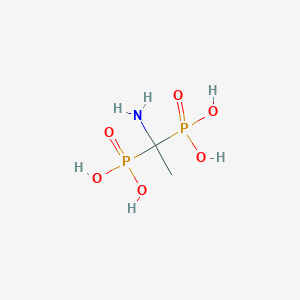
(1-Aminoethylidene)bisphosphonic acid
概要
説明
Synthesis Analysis
The synthesis of (1-Aminoethylidene)bisphosphonic acid and its derivatives has been explored through various methods. Griffiths et al. (1997) developed a synthesis route from N-phthaloylglycine, leading to N-methylated and N,N-dimethylated derivatives through reactions with formic acid and formaldehyde (Griffiths et al., 1997). Shevchuk et al. (2011) described a straightforward synthesis of highly functionalized 2-aminoethylidene-1,1-bisphosphonic acids via Michael addition, highlighting an efficient route for producing these compounds (Shevchuk et al., 2011). Egorov et al. (2011) reported a one-pot synthesis method starting from various carboxylic acids, illustrating a simplified approach to synthesizing bisphosphonates including alendronate (Egorov et al., 2011).
Molecular Structure Analysis
The molecular structure of (1-Aminoethylidene)bisphosphonic acid is characterized by the presence of two phosphonic acid groups attached to a carbon atom, which also bears an amino group. This configuration imparts significant chemical stability and reactivity, making it a versatile scaffold for further chemical modifications.
Chemical Reactions and Properties
(1-Aminoethylidene)bisphosphonic acid undergoes various chemical reactions, leveraging its bisphosphonate and amino functionalities. Goldeman et al. (2014) synthesized aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acids, demonstrating the compound's versatility in forming structures with potential antiproliferative activity (Goldeman & Nasulewicz-Goldeman, 2014). The ability to form complexes with metals, as explored by Demadis et al. (2009), also highlights its potential in applications requiring metal chelation (Demadis et al., 2009).
科学的研究の応用
Polynuclear Complex Formation : Calcium and 1-hydroxyethylidene-1, 1-bisphosphonic acid (HEDP) can form polynuclear aggregate complexes under physiological conditions, which has implications for diagnostic, research, and therapeutic applications (Lamson, Fox, & Higuchi, 1984).
Synthesis of Highly Functionalized Derivatives : A methodology for synthesizing highly functionalized 2-aminoethylidene-1,1-bisphosphonic acids has been developed. This has implications for creating novel compounds with potential applications in various fields (Shevchuk et al., 2011).
Combination with Biologically Active Compounds : 1-Amino-1,1-bisphosphonates can be combined with natural biologically active compounds like folic acid, leading to the synthesis of compounds with potential applications as immunomodulators, calcium exchange regulators, and antitumor drugs (Bekker, Chukanov, & Grigor’ev, 2013).
Synthesis of Fatty Acid Derivatives : Derivatives of etidronic acid, including (1-acyloxyethylidene)-1,1-bisphosphonic acids, have been synthesized. These derivatives have potential use in the treatment of various bone diseases (Turhanen & Vepsäläinen, 2005).
Creation of Bisphosphonate Complex Conjugates : Conjugates of bisphosphonates with derivatives of natural compounds like ursolic, betulonic, and betulinic acids have been synthesized, showing potential for targeted delivery in medicine (Bekker, Chukanov, Popov, & Grigor’ev, 2013).
Complex Compounds with Rare Earth Elements : Complex compounds of neridronic acid with rare earth elements have been studied, showing potential for treating bone diseases like osteogenesis and Paget's disease (Galantsev, Drobot, Dorovatovsky, & Khrustalev, 2019).
Inhibition of Osteoclastic Activity : Bisphosphonates like 1-hydroxyethylidenediphosphonic acid have been found to directly inhibit the bone resorption activity of osteoclasts, suggesting their usefulness in treating disorders with increased osteoclastic activity (Carano et al., 1990).
Effect on Calcium Metabolism and Bone Tissue : The influence of bisphosphonates on calcium metabolism and bone tissue has been investigated, particularly in conditions simulating the physiological effects of microgravity (Grigoriev, Morukov, Stupakov, & Bobrovnik, 1998).
将来の方向性
The future directions of “(1-Aminoethylidene)bisphosphonic acid” and similar compounds are likely to be influenced by their potential applications. For instance, modified polyaspartic acid, including pendant anionic functional moieties (phosphonate and sulfonate), were synthesized and investigated as new scale inhibitors to inhibit the calcium carbonate and barium sulfate scales under oilfield conditions .
特性
IUPAC Name |
(1-amino-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO6P2/c1-2(3,10(4,5)6)11(7,8)9/h3H2,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCTYPSWRBUGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164560 | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminoethylidene)bisphosphonic acid | |
CAS RN |
15049-85-1 | |
| Record name | AEDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015049851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-aminoethylidene)bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

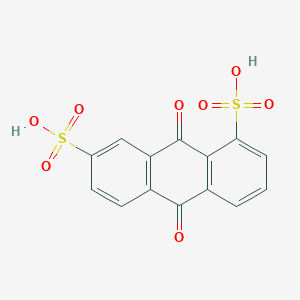
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
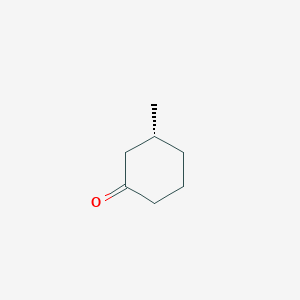
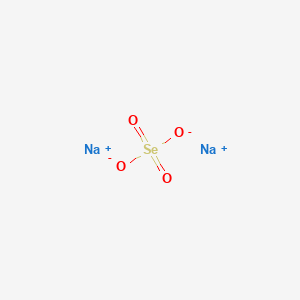
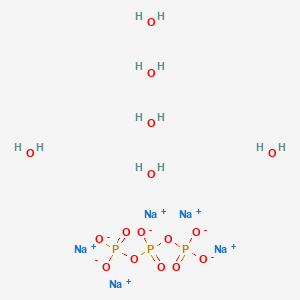
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
